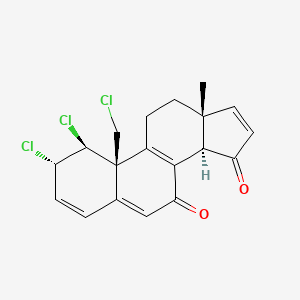

Clionastatin A

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H17Cl3O2 |

|---|---|

Molecular Weight |

383.7 g/mol |

IUPAC Name |

(1S,2S,10S,13R,14R)-1,2-dichloro-10-(chloromethyl)-13-methyl-2,11,12,14-tetrahydro-1H-cyclopenta[a]phenanthrene-7,15-dione |

InChI |

InChI=1S/C19H17Cl3O2/c1-18-6-4-11-15(16(18)13(23)5-7-18)14(24)8-10-2-3-12(21)17(22)19(10,11)9-20/h2-3,5,7-8,12,16-17H,4,6,9H2,1H3/t12-,16-,17+,18+,19-/m0/s1 |

InChI Key |

OFMUBMLCGMAWGO-GJQMJKEGSA-N |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1C(=O)C=C2)C(=O)C=C4[C@@]3([C@@H]([C@H](C=C4)Cl)Cl)CCl |

Canonical SMILES |

CC12CCC3=C(C1C(=O)C=C2)C(=O)C=C4C3(C(C(C=C4)Cl)Cl)CCl |

Synonyms |

clionastatin A |

Origin of Product |

United States |

Clionastatin A: Discovery, Structure, and Synthesis

Discovery and Isolation

Clionastatin A, along with its congener Clionastatin B, was first isolated in 2004 from the burrowing sponge Cliona nigricans. acs.orgmdpi.comepfl.ch This marine sponge, found in the Mediterranean Sea, was investigated for its cytotoxic constituents, leading to the discovery of these novel polychlorinated steroids. acs.orgacs.org Clionastatins A and B were identified as the primary compounds responsible for the potent cytotoxic activity of the sponge's extract. acs.orgmdpi.com

Molecular Structure and Stereochemistry

This compound is a tri-chlorinated androstane (B1237026) steroid. acs.orgacs.org Its structure is distinguished by a highly oxidized and unsaturated androstane framework, featuring a 3,5,8(9),16-tetraen-7,15-dione system, a pattern not previously observed in natural or synthetic steroids. acs.org It was one of the first polyhalogenated steroids to be discovered from a natural source. acs.orgepfl.chmdpi-res.com

The initial structural elucidation was based on spectroscopic data, primarily NMR. chemistryviews.org However, the total synthesis of this compound later led to a revision of the originally proposed stereochemistry at the C14 position. chemistryviews.orgresearchgate.net The revised structure confirmed a cis-fused C/D ring system. chemistryviews.org The vicinal dichlorides at C1 and C2 are in pseudoequatorial configurations, which is a synthetically challenging feature as dihalogenation of cyclohexenes typically yields diaxial products. acs.org

Role of Nuclear Magnetic Resonance Spectroscopy

Chemical Synthesis

The unique and complex structure of this compound has made it a formidable target for total synthesis. researchgate.netacs.org The first total synthesis was achieved through a convergent approach involving a radical fragment coupling reaction and an intramolecular Heck reaction to construct the core tetracyclic framework. researchgate.netacs.org This synthesis was crucial in confirming the revised structure of the natural product. thieme-connect.com

Key challenges in the synthesis included the stereoselective installation of the polychlorinated pattern, particularly the pseudoequatorial dichlorides at C1 and C2. researchgate.netacs.org A diastereoselective olefin dichlorination of a sultine intermediate was a key step in achieving the desired stereochemistry. acs.org Another approach to the synthesis of this compound involved a two-stage chlorination-oxidation strategy starting from testosterone (B1683101). nih.govresearchgate.net This method featured conformationally controlled dichlorination and a challenging neopentyl chlorination. nih.gov

Synthetic Strategies and Methodologies for Clionastatin a

Synthetic Challenges Posed by Clionastatin A's Unique Architecture

The molecular framework of this compound is distinguished by several features that render its synthesis particularly demanding. These include a dense and unusual pattern of chlorination, a highly unsaturated and strained steroidal core, and specific stereochemical configurations that are difficult to establish using conventional methods. researchgate.netacs.orgacs.org

Intricacies of the Polychlorination Pattern

This compound was the first polyhalogenated steroid to be discovered from a natural source. hebmu.edu.cnresearchgate.net The presence and specific arrangement of three chlorine atoms on the androstane (B1237026) nucleus are unique. hebmu.edu.cn This high degree of chlorination presents a significant synthetic challenge. escholarship.org A key difficulty lies in the introduction of the C1 and C2 vicinal dichlorides, which are in a pseudoequatorial configuration. researchgate.netresearchgate.net

Complexity of the Highly Unsaturated Androstane Framework

The androstane framework of this compound is characterized by a high degree of unsaturation, featuring a 3,5,8(9),16-tetraen-7,15-dione system that is not found in any other known natural or synthetic steroid. hebmu.edu.cnacs.org This extensive unsaturation contributes to significant ring strain and makes the molecule susceptible to aromatization, particularly of the B-ring, which complicates many potential synthetic transformations. escholarship.orgresearchgate.net The construction of the tetrasubstituted Δ8,9-enone is especially challenging to install via standard oxidative methods. acs.org

Difficulties in Installing Pseudoequatorial Dichlorides

A major stereochemical hurdle in the synthesis of this compound is the installation of the vicinal dichlorides at the C1 and C2 positions. researchgate.net These chlorine atoms adopt a pseudoequatorial orientation. researchgate.netresearchgate.net Standard dihalogenation reactions on the C1–C2 olefin of steroid precursors typically yield the thermodynamically favored diaxial products. researchgate.netresearchgate.net Therefore, achieving the specific pseudoequatorial arrangement found in the natural product required the development of non-conventional, substrate-controlled strategies. researchgate.netacs.org An unexpected reversal in the diastereoselectivity of alkene chlorination, dependent on the substrate, proved to be a critical discovery in overcoming this challenge. acs.orgnih.gov

Asymmetric Total Synthesis Approaches

The first asymmetric total synthesis of this compound was a landmark achievement that addressed the compound's formidable structural challenges. researchgate.netacs.org The successful strategy was convergent, allowing for the efficient assembly of the complex core from smaller, functionalized fragments. researchgate.net This approach not only confirmed the structure of this compound but also led to the revision of its initially proposed stereochemistry at the C14 position. chemistryviews.orgacs.org

| Radical Fragment Coupling Details | |

| Fragment 1 | Acyl telluride (C) derived from enone (A) thieme-connect.com |

| Fragment 2 | Enone (8) researchgate.net |

| Key Reaction | Regioselective acyl radical conjugate addition researchgate.netacs.org |

| Outcome | Successful coupling of the two major fragments to assemble the core structure researchgate.net |

Application of Intramolecular Heck Reaction for Core Assembly

Following the crucial fragment coupling, an intramolecular Heck reaction was employed to construct the tetracyclic core of this compound. researchgate.netresearchgate.netacs.org This palladium-catalyzed cyclization was instrumental in forming the C/D ring system and installing the C10 quaternary stereocenter. researchgate.netresearchgate.net The intramolecular Heck reaction provided an efficient means to close the ring system, leading to an intermediate that could be further elaborated to the final natural product. chemistryviews.orgthieme-connect.com This step was a critical part of a sequence that also included an Ireland-Claisen rearrangement to set the C5 stereocenter, which was then relayed to the C10 position. researchgate.netacs.org

| Key Cyclization and Elaboration Steps | |

| Ireland-Claisen Rearrangement | Introduced the C5 stereocenter researchgate.netacs.orguibk.ac.at |

| Intramolecular Heck Reaction | Assembled the core tetracyclic framework and installed the C10 quaternary stereocenter researchgate.netresearchgate.netuibk.ac.at |

| Diastereoselective Dichlorination | A substrate-controlled reaction on a sultine intermediate installed the C1 and C2 pseudoequatorial dichlorides researchgate.netthieme-connect.com |

| Final Steps | Desaturation and chlorination to yield this compound chemistryviews.orgthieme-connect.com |

The successful synthesis was achieved in 16 steps, a testament to the efficiency of the chosen convergent strategy. researchgate.netacs.org

Stereoselective Chlorination Methodologies for Challenging Motifs

A significant hurdle in the synthesis of this compound is the installation of its specific chlorination pattern, particularly the vicinal dichlorides at the C1 and C2 positions. These chlorides exist in a pseudoequatorial configuration, a stereochemical outcome that is difficult to achieve as standard dihalogenation of C1–C2 olefins in steroid substrates typically yields the diaxial products. researchgate.netresearchgate.net

To overcome this, a diastereoselective olefin dichlorination was developed as a key step in the first total synthesis. researchgate.net This method successfully established the challenging pseudoequatorial dichlorides. chemrxiv.orgacs.org In a separate semi-synthetic approach starting from testosterone (B1683101), a conformationally controlled, highly stereoselective dichlorination at C1 and C2 was a critical transformation. acs.orgnih.govacs.org This strategy relies on the formation of an unusual β-chloronium intermediate to direct the stereospecific installation of the diequatorial C1,C2-dichloride. researchgate.netresearcher.life

Another challenging motif is the neopentyl chloride at C19. The introduction of this feature is complicated by the tendency of the B-ring dienone system to aromatize. researchgate.net A successful strategy involved a C4-OH-directed C19 oxygenation, followed by a demanding neopentyl chlorination to install the C19-Cl. acs.orgnih.govresearchgate.net This two-stage approach proved effective in the semi-synthesis from testosterone, demonstrating that early-stage introduction of the C19 chloride helps stabilize the steroidal backbone against aromatization during later oxidation steps. acs.orgnih.govacs.org

Key Stereocenter Introduction via Ireland–Claisen Rearrangement

In the first asymmetric total synthesis of this compound, the Ireland–Claisen rearrangement was employed as a pivotal reaction to establish a key stereocenter. researchgate.netchemrxiv.orgchemistryviews.org This powerful acs.orgacs.org-sigmatropic rearrangement was used to introduce the stereocenter at the C5 position of a synthetic intermediate. researchgate.netacs.orgresearchgate.net

A notable feature of this synthetic strategy was the use of a traceless stereochemical relay. The stereochemistry established at C5 via the Ireland–Claisen rearrangement was ultimately transferred to the C10 quaternary stereocenter, a crucial and challenging feature of the Clionastatin core. researchgate.netchemrxiv.orgacs.org After the transfer of stereochemical information, the original C5 stereocenter was removed, demonstrating an efficient and elegant approach to constructing the complex tetracyclic framework. researchgate.net

Total Synthesis from Alternative Terrestrial Steroid Precursors

While de novo total synthesis builds the molecule from simple starting materials, semi-synthesis from readily available natural products offers a more direct and often scalable route. For complex steroids like this compound, inexpensive terrestrial steroids are attractive starting points. researchgate.netresearchgate.net The most prominent example is the concise, divergent semi-synthesis of this compound from testosterone. acs.orgnih.gov Testosterone, a commercially available and inexpensive steroid ($1.8/g), provides the complete carbon skeleton and the correct chirality for most of the core, making it an ideal precursor. researchgate.net This approach significantly reduces the step count compared to a full total synthesis. Similarly, the synthesis of the related marine steroid (+)-cortistatin A was achieved from the terrestrial steroid prednisone, highlighting the utility of this general strategy for accessing complex marine-derived steroids. acs.org

Semi-synthetic Pathways Towards this compound and Analogs

Semi-synthetic approaches are powerful for producing complex steroidal medicines, enabling both larger-scale production and the creation of analog libraries for further study. researchgate.net

Testosterone-Derived Semisyntheses

A highly efficient semi-synthesis of this compound has been achieved starting from the inexpensive terrestrial steroid, testosterone. acs.orgnih.gov This pathway was accomplished in 16 steps through a unique strategy that systematically increases the chlorination and oxidation levels of the testosterone backbone. researchgate.netresearchgate.net This divergent synthesis is not only concise but also enabled the synthesis of Clionastatin B. acs.orgnih.gov Key transformations included the stereoselective installation of chlorine atoms and a series of oxidation reactions to forge the highly unsaturated core. researchgate.net An optimized 14-step synthesis of this compound was also developed by altering the sequence for constructing the D-ring enone. researchgate.net

Two-Stage Chlorination-Oxidation Strategies

The semi-synthesis from testosterone is characterized by a novel two-stage chlorination-oxidation strategy. acs.orgnih.govresearchgate.net

Stage 1: Chlorination This stage focuses on installing the necessary chlorine atoms onto the steroid scaffold. It involves:

Conformationally controlled dichlorination: A highly stereoselective reaction at C1 and C2 installs the diequatorial dichloride motif. acs.orgacs.orgresearchgate.net

C19 Chlorination: A C4-OH group is used to direct oxygenation at the C19 methyl group, which is then converted to the neopentyl chloride. acs.orgacs.orgresearchgate.net This early chlorination prevents later, undesired aromatization of the B-ring. acs.orgacs.org

Stage 2: Oxidation This stage enhances the oxidation level of the steroid backbone to form the characteristic dienone systems. Key steps include:

Desaturation: The C6-C7 double bond is introduced via a one-pot photochemical dibromination followed by reductive debromination. researchgate.net A late-stage desaturation with selenium dioxide is used to introduce the C8-C9 double bond. researchgate.net

Anti-Markovnikov Oxidation: A photoredox-metal dual catalysis system is used for the regioselective anti-Markovnikov oxidation of the C6-C7 olefin, forging the B-ring enone. acs.orgresearchgate.net

Wharton Transposition: This reaction sequence is employed to furnish the D-ring enone. acs.orgnih.gov Subsequent thermodynamically driven epimerization secures the correct cis-fused C/D ring system, which was a critical revision of the originally proposed structure. researchgate.netchemistryviews.org

Synthesis of this compound Analogs and Derivatives

The synthetic routes developed for this compound also provide access to its analogs. The most direct example is the synthesis of Clionastatin B, a naturally occurring analog that differs from this compound only by an additional chlorine atom at C16. In the total synthesis approach, Clionastatin B was obtained from synthetic this compound through a regioselective C(sp²)-H chlorination at the C16 position using Et₄NCl₃. researchgate.net This demonstrated the feasibility of late-stage functionalization to access different members of the clionastatin family. The testosterone-derived semi-synthesis is also divergent, capable of producing both this compound and B. acs.org

The development of synthetic strategies, such as the use of a flexible radical cyclization, can also aid in the construction of a series of related molecular skeletons, potentially expediting the synthesis of other analogs. researchgate.net

Strategies for Structural Diversity

The generation of structural analogs of this compound is crucial for exploring the chemical space around this complex natural product and understanding its structure-activity relationships. Researchers have employed several overarching strategies to achieve structural diversity, moving beyond the synthesis of the natural product itself to create a library of related compounds. These strategies primarily revolve around convergent synthesis, the construction of key structural motifs, and the exploration of stereochemical variations.

A prominent strategy has been the adoption of a convergent, fragment-based approach. researchgate.netchemistryviews.org This method involves the synthesis of separate, complex molecular fragments that are later joined together. This is inherently advantageous for creating diversity, as each fragment can be independently modified before the coupling step, leading to a wide array of final structures from a common synthetic pathway. One of the pivotal total syntheses of this compound utilized a radical coupling between an acyl telluride fragment and an enone fragment to assemble the core structure. chemistryviews.org This convergent plan facilitates the generation of analogs by allowing for variations in either of the coupling partners. researchgate.net

Another key strategy focuses on the synthesis of major substructures of the molecule, which can then serve as platforms for diversification. A significant effort was directed towards the synthesis of the highly chlorinated ABC tricyclic ring system of the clionastatins. acs.org By successfully constructing this core in 12 steps, researchers not only validated a key disconnection in the retrosynthetic analysis but also established a foundation for a convergent synthesis that could be adapted to produce various analogs. acs.org

Furthermore, the exploration of stereochemical diversity has been a central theme. The total synthesis of this compound was instrumental in revising the initially proposed structure, specifically correcting the stereochemistry at the C14 position to a cis-fused C/D ring system. chemistryviews.orgresearchgate.net This act of synthesizing a diastereomer highlights a strategy where different stereochemical possibilities are investigated. An unexpected substrate-dependent reversal in the diastereoselectivity of an alkene chlorination reaction was a critical discovery, underscoring how synthetic exploration can uncover pathways to previously inaccessible stereoisomers. acs.org

| Strategy | Description | Key Outcome | Reference(s) |

| Convergent Fragment Coupling | Synthesis of the clionastatin skeleton by coupling two major fragments (an acyl telluride and an enone). | Enabled the first total synthesis and provides a flexible route to analogs by modifying the fragments. | researchgate.netchemistryviews.orgresearchgate.net |

| ABC Ring System Synthesis | Stepwise construction of the core ABC tricyclic ring system from a known enone. | Provided strong support for the proposed structure and established a platform for a convergent synthesis of the natural products and their analogs. | acs.org |

| Stereochemical Revision and Exploration | Synthesis of the C14 epimer of the originally proposed structure. | Led to the correction of the absolute stereochemistry of Clionastatins A and B and demonstrated the importance of synthesizing stereochemical variants. | chemistryviews.orgresearchgate.net |

Methodologies for Targeted Modifications

The chemical complexity of this compound necessitates a toolkit of precise and often robust chemical reactions to modify its structure at specific positions. These targeted modifications are essential for converting precursors into the final natural product and for synthesizing analogs with deliberate structural changes. Key methodologies have focused on late-stage functionalization, including chlorination, oxidation, and desaturation.

The introduction of chlorine atoms, a defining feature of the clionastatins, has required the development of specialized methods. The installation of the diequatorial C1 and C2 dichlorides was achieved through a conformationally controlled, highly stereoselective dichlorination reaction. researchgate.netacs.org Another significant challenge, the chlorination at the neopentylic C19 position, was addressed through a sequence involving a C4-OH directed C19-H oxygenation followed by chlorination. researchgate.netacs.orgnih.gov The conversion of this compound into Clionastatin B was accomplished via a late-stage, regioselective C(sp²)-H chlorination at the C16 position using tetraethylammonium (B1195904) trichloride (B1173362) (Et₄NCl₃). chemistryviews.org

Increasing the oxidation level of the steroid backbone to match the natural product was achieved through a series of targeted oxidation and desaturation reactions. The introduction of a C6-C7 double bond was accomplished via a one-pot photochemical dibromination followed by reductive debromination. researchgate.netacs.org This olefin was then subjected to a regioselective anti-Markovnikov oxidation using photoredox-metal dual catalysis to forge the B-ring enone. researchgate.netacs.orgnih.gov A further late-stage desaturation with selenium dioxide (SeO₂) was used to introduce the C8-C9 double bond. researchgate.net

The formation of the intricate ring systems, particularly the D-ring, also relied on specific methodologies. An intramolecular Heck reaction was a key step used to close the steroid ring system after the crucial fragment coupling. researchgate.netchemistryviews.org The characteristic D-ring enone functionality was installed using a Wharton transposition. researchgate.netacs.orgnih.gov This collection of targeted reactions was instrumental in navigating the synthesis of this densely functionalized and highly chlorinated steroid. acs.orgnih.gov

| Modification Type | Target Site(s) | Methodology/Key Reagents | Purpose/Outcome | Reference(s) |

| Regioselective Chlorination | C16 | Et₄NCl₃ | Conversion of this compound to Clionastatin B. | chemistryviews.org |

| Stereoselective Dichlorination | C1, C2 | Conformationally controlled dichlorination | Installation of the diequatorial C1, C2-dichloride moiety. | researchgate.netacs.org |

| Neopentyl Chlorination | C19 | C4-OH directed C19-H oxygenation, followed by chlorination | Installation of the C19 chloride. | researchgate.netacs.orgnih.gov |

| Desaturation | C6-C7, C8-C9 | Photochemical dibromination-reductive debromination (for C6-C7); SeO₂ (for C8-C9) | Introduction of key double bonds to increase oxidation level. | researchgate.net |

| Olefin Oxidation | C6-C7 | Photoredox-metal dual catalysis | Regioselective anti-Markovnikov oxidation to form a B-ring enone. | researchgate.netacs.orgnih.gov |

| Ring-Closing Reaction | B-ring | Intramolecular Heck reaction | Cyclization to form the core steroidal ring system. | researchgate.netchemistryviews.org |

| Enone Formation | D-ring | Wharton transposition | Formation of the D-ring enone. | researchgate.netacs.orgnih.gov |

In Vitro Cytotoxic Activity Profile

In vitro studies are crucial for the initial assessment of a compound's potential therapeutic activity. This compound has been evaluated against various cancer cell lines to determine its cytotoxic and anti-proliferative effects.

This compound has demonstrated potent cytotoxic activity, meaning it is toxic to cancer cells. Initial reports highlighted its significant effect against tumor cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.8 to 2.0 µg/mL. researchgate.net Specifically, the ethyl acetate (B1210297) fraction of extracts from Cliona sp., which contains compounds like clionastatins, showed potent cytotoxicity against human colon carcinoma (HCT-116) and human larynx carcinoma (HEP-2) cell lines, with IC50 values of 6.11 ± 0.2 µg/mL and 12.6 ± 0.9 µg/mL, respectively. mdpi.comresearchgate.net Another chlorinated steroid, aragusteroketal C, isolated from a different marine sponge, also displayed notable cytotoxic activity against the KB tumor cell line with an IC50 value of 4 ng/mL, highlighting the potential of this class of compounds. nih.gov

Table 1: Interactive Data Table of this compound and Related Compound Cytotoxicity

| Compound/Extract | Cell Line | Cancer Type | IC50 |

|---|---|---|---|

| Clionastatins | Tumor cell lines | General | 0.8–2.0 µg/mL researchgate.net |

| Cliona sp. ethyl acetate fraction | HCT-116 | Colon Carcinoma | 6.11 ± 0.2 µg/mL mdpi.comresearchgate.net |

| Cliona sp. ethyl acetate fraction | HEP-2 | Larynx Carcinoma | 12.6 ± 0.9 µg/mL mdpi.comresearchgate.net |

Beyond direct cell killing, anti-proliferative activity is a key attribute for an anticancer agent. While specific anti-proliferative studies on this compound are not extensively detailed in the provided results, the potent cytotoxicity observed implies a strong anti-proliferative effect. For instance, the related marine-derived cortistatins potently inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), with Cortistatin A showing an IC50 of 0.0018 µM. acs.org This inhibition of proliferation is a critical aspect of preventing tumor growth. Steroids, in general, can affect macromolecular synthesis, which is fundamental to cell proliferation. bioscientifica.com

Efficacy against Various Cancer Cell Lines

Preliminary Insights into Mechanism of Action

Understanding how a compound works at a cellular level is vital for its development as a drug. Research into this compound's mechanism of action is ongoing, with several hypotheses being explored.

The biological activity of this compound is thought to be linked to its unique chemical structure. researchgate.net One hypothesis is that the α-haloacrolyl moiety present in related compounds can be activated by intracellular thiols, such as glutathione (B108866) or cysteine residues in proteins. nih.gov This activation can lead to the formation of a reactive episulfonium ion, which can then alkylate DNA, leading to cytotoxicity. nih.gov This mechanism of thiol-triggered DNA damage is a plausible pathway for the anticancer effects of compounds with this chemical feature. nih.gov The study of electrophilic natural products suggests they often work by covalently modifying biological targets like proteins or DNA. researchgate.net

In pre-clinical models, the effects of this compound point towards the induction of programmed cell death, or apoptosis. Other marine-derived steroids have been shown to induce apoptosis in various cancer cell lines by affecting key signaling pathways. bioscientifica.com For example, some asterosaponins induce apoptosis by inactivating the PI3K/AKT and ERK 1/2 MAPK pathways. bioscientifica.com While the specific apoptotic pathways triggered by this compound require further investigation, its ability to induce cell death is a promising indicator of its therapeutic potential. nih.gov

Hypothesized Cellular Targets and Pathways

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound. These studies involve creating derivatives of the original molecule to understand which parts are crucial for its biological activity and to potentially enhance its potency or selectivity. The total synthesis of this compound and its stereoisomer, Clionastatin B, has been a significant achievement, as it not only confirmed their structures but also opened the door for creating synthetic analogs for SAR studies. researchgate.netresearchgate.netmdpi.com The complex polychlorination pattern and the unsaturated steroid framework are key features that are likely critical for its bioactivity. researchgate.net Further research into modifying these features will provide a deeper understanding of the SAR and could lead to the development of more effective anticancer agents. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Clionastatin B |

| Aragusteroketal C |

Identification of Key Pharmacophoric Elements

The unique structural architecture of this compound, a polychlorinated androstane steroid isolated from the burrowing sponge Cliona nigricans, is fundamental to its potent biological activity. mdpi-res.comhebmu.edu.cn A pharmacophore model, which outlines the essential steric and electronic features required for biological interaction, can be conceptualized by analyzing its distinct molecular framework. taylorandfrancis.comunina.it The key pharmacophoric elements of this compound are believed to encompass its androstane skeleton, the specific pattern of unsaturation and oxidation, and its unique polychlorination. hebmu.edu.cnresearchgate.net

The core of the molecule is a highly unsaturated androstane framework, featuring a 3,5,8(9),16-tetraen-7,15-dione system, which is a structural motif not previously described in natural or synthetic steroids. hebmu.edu.cnresearchgate.net This extended conjugation and the presence of two ketone functionalities are likely critical components of its pharmacophore, potentially involved in receptor binding or covalent interactions. The spatial arrangement of these features on the rigid steroid backbone defines the geometry required for its cytotoxic effects. nih.govepfl.ch

Furthermore, the polychlorination pattern is a defining characteristic. This compound possesses three chlorine atoms, a feature that makes it one of the first polyhalogenated steroids discovered from a natural source. hebmu.edu.cnresearchgate.net The vicinal dichlorides at the C1 and C2 positions, along with a chloromethyl group at C10, are crucial. researchgate.netnaturalproducts.net These halogen atoms significantly influence the molecule's electronic distribution and lipophilicity, which can impact membrane permeability and target interaction. nih.gov The specific arrangement of these chloro-substituents on the androstane nucleus is considered a unique and essential part of its pharmacophoric profile. hebmu.edu.cn

| Pharmacophoric Feature | Description | Potential Role in Activity |

|---|---|---|

| Androstane Skeleton | A tetracyclic 6-6-6-5 fused ring system. hebmu.edu.cnacs.org | Provides a rigid scaffold for the precise orientation of other functional groups. |

| 3,5,8(9),16-tetraen-7,15-dione System | A highly unsaturated core with two ketone groups. hebmu.edu.cnresearchgate.net | Likely involved in target binding through electronic interactions and potential for covalent bond formation. |

| Polychlorination | Three chlorine atoms located at C1, C2, and C19 (as a chloromethyl group). hebmu.edu.cnresearchgate.net | Modulates electronic properties, lipophilicity, and may engage in specific halogen-bonding interactions with the biological target. nih.gov |

Impact of Halogenation and Stereochemistry on Biological Activity

The potent cytotoxic activity of this compound is intrinsically linked to its specific halogenation pattern and stereochemistry. hebmu.edu.cnnih.gov Alterations in either of these aspects are expected to have a significant impact on its biological profile, as established through synthetic efforts and structural elucidation. researchgate.net

Impact of Halogenation: this compound and its congener Clionastatin B are the first examples of polyhalogenated steroids isolated from a natural source. hebmu.edu.cnresearchgate.net This extensive chlorination is not merely a structural curiosity but a critical determinant of their potent cytotoxicity against tumor cell lines. nih.govepfl.ch The presence of multiple chlorine atoms can enhance the molecule's ability to interact with its biological target, possibly through halogen bonding, and can alter its metabolic stability and membrane transport properties. nih.govnih.gov The conversion of this compound to the tetrachlorinated Clionastatin B involves the addition of a chlorine atom at C16, suggesting that the degree and position of halogenation are key to modulating activity. researchgate.net The unique arrangement of three chlorine atoms in this compound is considered exceptional and central to its bioactivity. hebmu.edu.cn

Impact of Stereochemistry: Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. mdpi.com The total synthesis of this compound was instrumental in confirming and revising its stereostructure, which has profound implications for its interaction with biological macromolecules. researchgate.net

Furthermore, the stereochemistry of the vicinal dichlorides at C1 and C2 is crucial. These are arranged in pseudoequatorial configurations, a conformation that is synthetically challenging to achieve but appears essential for activity. researchgate.netresearchgate.net The diastereoselective installation of these chlorides was a key step in the total synthesis, underscoring the importance of this specific spatial arrangement. researchgate.netacs.org Any deviation from this precise stereochemistry would likely lead to a significant loss of cytotoxic potency due to a suboptimal fit with its molecular target.

| Structural Feature | Specific Detail | Impact on Biological Activity |

|---|---|---|

| Halogenation | Tri-chlorinated androstane derivative. hebmu.edu.cn | Essential for the potent cytotoxic activity observed against cancer cell lines. nih.govepfl.ch |

| Stereochemistry | cis-fused C/D ring system (C14 epimer of original proposal). researchgate.net | Defines the correct 3D shape for optimal target interaction. |

| Pseudoequatorial C1 and C2 vicinal dichlorides. researchgate.net | This specific stereoisomer is critical for activity; other diastereomers would likely be less active. |

Data Tables

Table 1: Research Findings on Clionastatin A

| Research Aspect | Key Finding | Reference(s) |

| Discovery | Isolated from the Mediterranean sponge Cliona nigricans in 2004. | acs.org, mdpi.com, epfl.ch |

| Structure | A tri-chlorinated androstane (B1237026) steroid with a unique 3,5,8(9),16-tetraen-7,15-dione system. Initial stereochemistry was later revised. | acs.org, chemistryviews.org, researchgate.net |

| Synthesis | First total synthesis achieved via a convergent radical fragment coupling and intramolecular Heck reaction. | researchgate.net, acs.org |

| Biological Activity | Potent cytotoxic activity against tumor cell lines. | mdpi.com, mdpi-res.com, epfl.ch |

| Mechanism of Action | Believed to involve bioactivation by thiols to form a reactive episulfonium ion that alkylates DNA. | acs.org |

Biosynthetic Considerations of Clionastatin a

Hypothesized Biosynthetic Origin in Marine Sponges

Clionastatin A, along with its structural relative Clionastatin B, was first isolated from the burrowing marine sponge Cliona nigricans. chemistryviews.orgnih.govresearchgate.net Marine sponges are well-documented as prolific sources of novel and biologically active secondary metabolites. nih.gov The immense chemical diversity found within these organisms is often attributed to either the sponge itself or, more frequently, to the complex communities of symbiotic microorganisms they host. nih.govnih.govacs.org

The genus Cliona is known to produce a variety of natural products, including other steroids, alkaloids, and peptides, suggesting a robust capacity for secondary metabolism. While it is possible that the sponge cells themselves synthesize this compound, there is a strong precedent for the production of halogenated compounds by sponge-associated bacteria. nih.govresearchgate.net Uncultured bacterial symbionts have been identified as the source of many potent, bioactive natural products, including other halogenated metabolites found in sponges. acs.org Therefore, it is hypothesized that the true producer of this compound may be a yet-unidentified microbial symbiont residing within the tissues of Cliona nigricans. This symbiotic relationship likely provides a defensive advantage to the sponge host.

Postulated Precursors and Enzymatic Transformations

The structure of this compound is characterized by a highly oxidized and extensively chlorinated androstane (B1237026) steroid framework. nih.gov The biosynthesis is believed to start from a common, widely available steroid precursor. Sponges are known to either acquire sterols from their diet or synthesize them de novo from precursors like lanosterol (B1674476) or cycloartenol. capes.gov.brresearchgate.net Given this, a readily available sterol such as testosterone (B1683101) or a related C19 steroid is considered a likely starting point for the biosynthetic pathway. nih.govacs.orgresearchgate.net

The transformation from a simple steroid precursor to the complex structure of this compound would necessitate a series of sophisticated enzymatic reactions. The most significant of these are the multiple, regio- and stereoselective chlorination events. Key features of the laboratory syntheses of this compound, which often aim to mimic plausible biological steps, highlight the challenges of these transformations, particularly the installation of chlorine atoms at positions C1, C2, and the neopentyl C19. nih.govacs.org In addition to chlorination, the pathway must involve several oxidation steps to create the tetraen-dione system seen in the final molecule. nih.gov

The table below outlines the hypothetical sequence of transformations.

| Postulated Precursor | Required Enzymatic Transformation | Enzyme Class (Hypothesized) | Resulting Structural Feature |

|---|---|---|---|

| Androstane Steroid (e.g., Testosterone) | Hydroxylation/Oxidation | Cytochrome P450 Monooxygenases | Formation of keto groups and double bonds |

| Oxidized Steroid Intermediate | Regioselective Chlorination | Halogenases (e.g., Flavin-dependent or Non-heme iron) | Installation of chlorine at C1, C2, and C19 |

| Chlorinated Steroid Intermediate | Dehydrogenation/Oxidation | Dehydrogenases/Oxidases | Creation of the 3,5,8(9),16-tetraen-7,15-dione system |

Insights into Halogenase Activity in Marine Organisms

The existence of a polychlorinated compound like this compound points directly to the presence of highly efficient halogenating enzymes, or halogenases. nih.gov The marine environment is a rich source of halogenated natural products, with over 5,000 such compounds identified, many of which are produced by marine invertebrates and their microbial symbionts. nih.govrsc.org These enzymes catalyze the incorporation of halogen atoms (Cl, Br, I) into organic molecules under mild, physiological conditions, a process that is often difficult to achieve with synthetic chemistry. rsc.orgmdpi.com

Nature has evolved several distinct classes of halogenating enzymes, which can be broadly categorized as follows:

Flavin-Dependent Halogenases (FDHs): This is a major class of halogenases found extensively in bacteria. rsc.orgplos.org They require reduced flavin adenine (B156593) dinucleotide (FADH₂), molecular oxygen, and a halide salt. mdpi.comnih.gov The enzyme generates a highly reactive hypohalous acid (e.g., HOCl) in a protected active site, which then travels through an internal tunnel to the substrate binding site to perform regioselective halogenation. nih.gov FDHs have been identified in the microbiomes of marine sponges and are known to halogenate a range of substrates, including aromatic compounds like tryptophan. nih.govplos.orgasm.org

Vanadium-Dependent Haloperoxidases (V-HPOs): These enzymes are particularly common in marine algae but have also been found in bacteria. wikipedia.orgfrontiersin.orgresearchgate.net They utilize a vanadium cofactor and hydrogen peroxide to oxidize halides, which then halogenate target molecules. frontiersin.org While many V-HPOs are bromoperoxidases, some can also utilize chloride. wikipedia.orgmdpi.com

Heme-Dependent and Non-Heme Iron-Dependent Halogenases: These enzymes use an iron cofactor to activate oxygen and catalyze halogenation. nih.govmit.edu The non-heme iron-dependent variety is particularly notable for its ability to halogenate unactivated aliphatic carbons. nih.gov

The specific enzymes responsible for the biosynthesis of this compound have not yet been identified. However, given the bacterial origin of many marine halogenated compounds, it is plausible that one or more flavin-dependent or iron-dependent halogenases, originating from a microbial symbiont of Cliona nigricans, are responsible for the unique polychlorination pattern of the steroid core. nih.govacs.org

The table below summarizes the major classes of halogenating enzymes relevant to marine natural product biosynthesis.

| Enzyme Class | Cofactor/Requirements | Typical Halide(s) | Known Marine Sources |

|---|---|---|---|

| Flavin-Dependent Halogenase (FDH) | FADH₂, O₂ | Cl, Br | Marine Bacteria, Sponge Symbionts acs.orgplos.orgasm.org |

| Vanadium-Dependent Haloperoxidase (V-HPO) | Vanadate (VO₄³⁻), H₂O₂ | Br, I, (Cl) | Marine Algae, Bacteria wikipedia.orgresearchgate.netresearchgate.net |

| Heme-Dependent Haloperoxidase | Heme (Iron-porphyrin) | Cl, Br, I | Fungi, Bacteria nih.gov |

| Non-Heme Iron-Dependent Halogenase | Fe(II), α-ketoglutarate, O₂ | Cl, Br | Bacteria mit.edu |

Research Significance and Future Perspectives

Contributions to Synthetic Organic Chemistry

The complex and unique structure of Clionastatin A has presented a formidable challenge to synthetic chemists, driving the development of innovative and efficient synthetic strategies. researchgate.netacs.org The first total synthesis of this compound, a landmark achievement, not only confirmed its structure but also led to the revision of its originally proposed stereochemistry. chemistryviews.orgresearchgate.net

Key to the successful synthesis was a convergent, radical fragment coupling approach. researchgate.netresearchgate.net This strategy involved the creation of two complex fragments of the molecule which were then joined together. An Ireland-Claisen rearrangement was instrumental in establishing a crucial stereocenter, which was then cleverly transferred to another position within the molecule. acs.orgresearchgate.net The joining of the two main fragments was accomplished through a regioselective acyl radical conjugate addition. researchgate.net

Further ingenuity was demonstrated in the construction of the core tetracyclic framework. An intramolecular Heck reaction was employed to create a key quaternary stereocenter. researchgate.netacs.org One of the most challenging aspects of the synthesis was the installation of the vicinal dichloride groups in the correct orientation. This was achieved through a diastereoselective olefin dichlorination of a sultine intermediate. researchgate.netacs.org The successful synthesis of this compound was accomplished in 16 steps. acs.org A subsequent, concise synthesis was later developed from the inexpensive starting material, testosterone (B1683101), utilizing a two-stage chlorination-oxidation strategy. nih.gov This approach featured a conformationally controlled dichlorination and a challenging neopentyl chlorination. nih.gov

These synthetic endeavors have not only provided access to this compound for further study but have also enriched the toolbox of synthetic organic chemistry with novel and powerful methods for constructing complex molecules. researchgate.netresearchgate.net

Implications for Natural Product Discovery and Development

The discovery and synthesis of this compound have significant implications for the broader field of natural product research. As the first polyhalogenated steroids discovered from a natural source, this compound and its analogue, Clionastatin B, expand the known chemical diversity of marine natural products. mdpi.comresearchgate.net Their existence highlights the unique biosynthetic capabilities of marine organisms, particularly sponges, and suggests that the marine environment remains a rich and underexplored source of novel chemical entities with potential therapeutic value. mdpi.commdpi.com

The structural revision of this compound that resulted from its total synthesis underscores the importance of chemical synthesis in unambiguously determining the structure of complex natural products. researchgate.netresearchgate.net While spectroscopic techniques like NMR are powerful tools, they can sometimes lead to incorrect structural assignments, especially for molecules with unusual structural features. mdpi.comresearchgate.net The synthesis of this compound provided the definitive proof of its correct structure, a C14 epimer of the originally proposed one. researchgate.net This has significant implications for the accuracy of structural databases and for future drug discovery efforts that rely on correct structural information.

Potential as Biochemical Probes and Research Tools

Natural products with unique biological activities are invaluable tools for dissecting complex biological processes. nih.gov While the specific cellular targets and mechanisms of action of this compound are still under investigation, its potent cytotoxic activity against tumor cells suggests it could be developed into a valuable biochemical probe. chemistryviews.orgnih.gov

Molecules that inhibit fundamental cellular processes, such as protein synthesis, are particularly useful as research tools. nih.gov The α-haloacrolyl moiety present in Clionastatin B is a reactive functional group found in a number of cytotoxic natural products and anticancer drug candidates. nih.govacs.org This group can be activated by cellular thiols, leading to the formation of reactive intermediates that can alkylate DNA. nih.gov Understanding the precise molecular interactions of this compound with its cellular targets could provide insights into novel mechanisms of cytotoxicity and could be used to probe specific cellular pathways.

Future Directions for Pre-clinical Pharmacological Exploration

The potent cytotoxic activity of this compound makes it an intriguing candidate for further preclinical pharmacological exploration. researchgate.netnih.gov Initial studies have shown its ability to inhibit the growth of cancer cells in vitro. chemistryviews.orgnih.gov Future research should focus on a more comprehensive evaluation of its anticancer potential across a wider range of cancer cell lines.

A crucial next step will be to identify the specific molecular target or targets of this compound. Understanding its mechanism of action is essential for its development as a potential therapeutic agent. This could involve a variety of biochemical and cell-based assays, as well as computational modeling studies.

Q & A

Q. What methodologies are recommended for isolating and identifying Clionastatin A from marine sponge sources?

Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) and structural elucidation via NMR, mass spectrometry (MS), and X-ray crystallography. Ensure purity validation using high-resolution spectral data and comparison with literature values. Experimental protocols should adhere to reproducibility standards, including detailed descriptions of solvent systems and instrumentation parameters .

Q. How should researchers design bioactivity assays to evaluate this compound’s antitumor properties?

Use in vitro cytotoxicity assays (e.g., MTT or SRB assays) against established cancer cell lines, with IC50 values as primary metrics. Include positive controls (e.g., doxorubicin) and validate results via dose-response curves. For in vivo studies, employ xenograft models with rigorous ethical oversight. Statistical analysis must account for biological replicates and variability using ANOVA or non-parametric tests .

Q. What are the critical steps for ensuring reproducibility in this compound synthesis?

Document reaction conditions (temperature, catalysts, solvents) meticulously. Validate intermediates via spectroscopic methods and compare yields across independent trials. Publish full synthetic pathways in supplementary materials, including failed attempts to guide troubleshooting .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data for this compound across different cell lines?

Analyze experimental variables such as cell line genetic heterogeneity, culture conditions, and assay protocols. Perform meta-analyses of published data to identify trends. Use multivariate regression to isolate confounding factors (e.g., oxygen tension, growth media composition). Cross-validate findings with orthogonal assays (e.g., apoptosis markers) .

Q. What strategies optimize this compound’s bioavailability in preclinical pharmacokinetic studies?

Employ formulation techniques like liposomal encapsulation or PEGylation to enhance solubility and half-life. Use LC-MS/MS for plasma concentration profiling and compartmental modeling (e.g., non-linear mixed-effects) to predict dosing regimens. Address species-specific metabolic differences via in vitro hepatocyte assays .

Q. How should structural modifications of this compound be prioritized to enhance target specificity?

Utilize structure-activity relationship (SAR) studies guided by molecular docking simulations (e.g., AutoDock Vina) against validated targets (e.g., tubulin). Prioritize modifications at the C-15 and C-20 positions, which influence binding affinity. Validate hypotheses using isogenic cell lines with target overexpression/knockout .

Q. What analytical approaches validate this compound’s mechanism of action in complex biological systems?

Combine transcriptomic (RNA-seq) and proteomic (TMT labeling) profiling to identify downstream pathways. Use CRISPR-Cas9 screens to confirm target dependency. For in situ target engagement, employ cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) .

Methodological Considerations

- Data Contradictions : Apply sensitivity analyses to distinguish technical artifacts from biological variability. Use Bland-Altman plots for assay comparison .

- Ethical Compliance : Obtain IRB/IACUC approvals for biological studies and declare conflicts of interest in publications .

- Statistical Rigor : Predefine effect sizes and power calculations to avoid Type I/II errors. Report confidence intervals and p-values with corrections for multiple comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.